molecular formula C22H27FN4O3 B2703391 N1-(3-fluorophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 903255-12-9

N1-(3-fluorophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2703391
CAS No.: 903255-12-9
M. Wt: 414.481
InChI Key: GPVOSBZHRSAFTF-UHFFFAOYSA-N
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Description

N1-(3-fluorophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 3-fluorophenyl group at the N1 position and a substituted ethyl chain at N2 containing 4-methoxyphenyl and 4-methylpiperazin-1-yl moieties. Oxalamides are known for their diverse applications, including antimicrobial agents, enzyme inhibitors, and flavor enhancers .

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O3/c1-26-10-12-27(13-11-26)20(16-6-8-19(30-2)9-7-16)15-24-21(28)22(29)25-18-5-3-4-17(23)14-18/h3-9,14,20H,10-13,15H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVOSBZHRSAFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-fluorophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The molecular formula of this compound is C22H26FN3O5C_{22}H_{26}FN_3O_5 with a molecular weight of approximately 463.5 g/mol. Its structure includes a fluorinated phenyl ring, a methoxyphenyl group, and a piperazine moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC22H26FN3O5
Molecular Weight463.5 g/mol
CAS Number898450-64-1

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing piperazine and methoxy groups have shown efficacy against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

  • Case Study : A derivative with structural similarities to this compound was tested against HeLa and A549 cell lines, demonstrating an IC50 value of approximately 226 μg/mL for HeLa cells, indicating moderate antiproliferative activity .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Compounds with similar functional groups have been reported to exhibit antibacterial effects against Gram-positive and Gram-negative bacteria.

  • Research Findings : In vitro assays revealed that derivatives showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 62.5 to 78.12 µg/mL .

The biological mechanisms underlying the activity of this compound may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit critical enzymes involved in cancer cell proliferation.
  • Interaction with Cellular Targets : Studies suggest that these compounds can interact with cellular receptors or proteins, potentially disrupting signaling pathways essential for cell survival.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Oxalamides

Compound Name N1 Substituent N2 Substituent Functional Groups/Modifications Reference
Target Compound 3-fluorophenyl 2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl 4-Methylpiperazine, methoxy, fluorine -
N1-(4-Chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide (GMC-3) 4-chlorophenyl 4-methoxyphenethyl Chlorine, methoxy
N1-(3-Chloro-4-fluorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide (GMC-2) 3-chloro-4-fluorophenyl 1,3-dioxoisoindolin-2-yl Chlorine, fluorine, cyclic imide
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Pyridine, dimethoxy
N1-(3-Chloro-5-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (23) 3-chloro-5-fluorophenyl 4-methoxyphenethyl Chlorine, fluorine, methoxy

Key Observations :

  • The 4-methylpiperazine moiety distinguishes it from analogs like GMC-3 and S336, which lack heterocyclic amines, suggesting improved solubility or receptor interaction .
  • Electronic Properties : Electron-withdrawing groups (e.g., fluorine, chlorine) are prevalent in antimicrobial oxalamides (e.g., GMC-2, GMC-3), while S336’s pyridine and dimethoxy groups contribute to its umami flavor-enhancing properties .

Table 2: Reported Activities of Comparable Compounds

Compound Name Biological Activity/Application Key Findings Reference
Target Compound Hypothetical: Enzyme inhibition Structural similarity to CYP450 inhibitors suggests potential metabolic interactions . -
GMC-2, GMC-3, GMC-4 Antimicrobial IC50 values <10 µM against E. coli and S. aureus; halogenated aryl groups enhance activity .
S336 Umami flavor enhancement Worldwide regulatory approval (FEMA 4233); reduces MSG usage in foods .
BNM-III-170 Vaccine adjuvant Enhances immunogenicity in HIV challenge models via CD4 mimicry .

Comparative Insights :

  • The target compound’s 4-methylpiperazine group may confer inhibitory activity against enzymes like CYP3A4, as seen in structurally related S5456 (51% inhibition at 10 µM) .
  • Unlike halogenated analogs (e.g., GMC-2, GMC-3), the absence of a chlorine substituent in the target compound may reduce antimicrobial potency but improve metabolic stability .

Analysis :

  • Recrystallization in THF or chloroform (common in oxalamide synthesis) may optimize purity .

Regulatory and Pharmacological Considerations

  • Safety Profile : While S336 and S5456 show minimal CYP inhibition (<50% at 10 µM), the target compound’s piperazine group warrants evaluation for off-target effects .
  • Applications : Unlike flavoring agents (S336) or antimicrobials (GMC series), the target compound’s structure aligns more closely with drug candidates targeting neurological or metabolic pathways .

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